4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione
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Description
Scientific Research Applications
Catechol Oxidase Models and Copper Complexes
Research by Merkel et al. (2005) investigated unsymmetrical dinucleating ligands, including one with a structure similar to the compound , to model the active site of type 3 copper proteins. These studies revealed the influence of a thioether group close to the metal site, contributing to understanding the mimicry of enzyme activities and enhancing catecholase activity (Merkel et al., 2005).
Antitumor and Anti-monoamine Oxidase Activities
Markosyan et al. (2020) developed a synthesis method leading to compounds with structures related to the query compound, which showed antitumor and anti-monoamine oxidase activities. This research opens avenues for the development of novel therapeutic agents (Markosyan et al., 2020).
Reactions and Synthesis of N-substituted Thiomorpholine Dioxides
Asinger et al. (1981) described the synthesis of various N-substituted thiomorpholine-1,1-dioxides, including reactions relevant to the query compound, providing a foundation for further chemical modifications and potential applications in synthesis and medicinal chemistry (Asinger et al., 1981).
Cyclin-dependent Kinase Inhibitors
Tsou et al. (2009) reported on the discovery of a novel class of antitumor agents that includes derivatives structurally related to the compound of interest, showing potent inhibition of cyclin-dependent kinase 4 (CDK4). This work suggests potential applications in cancer therapy by targeting CDK4 (Tsou et al., 2009).
ERK1/2 Inhibitors for Cancer Treatment
Li et al. (2009) studied analogs of a compound similar to the query, aiming at developing ERK1/2 substrate-specific inhibitors. Their research demonstrated the importance of structural modifications for enhancing the activity against cell proliferation and inducing apoptosis, which could be valuable for cancer treatment (Li et al., 2009).
Properties
IUPAC Name |
[3-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethoxy]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c14-11-12-2-1-3-13(10-12)18-7-4-15-5-8-19(16,17)9-6-15/h1-3,10H,4-9,11,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFSYKXYNCBXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCOC2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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